molecular formula C18H12FN3O2 B2666750 N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide CAS No. 866048-82-0

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide

Cat. No.: B2666750
CAS No.: 866048-82-0
M. Wt: 321.311
InChI Key: PXRCLPFWQGCDBC-UHFFFAOYSA-N
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Description

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide is a synthetic small molecule based on the chromenopyrimidine scaffold, a structure of high interest in modern anticancer drug discovery . This compound is designed for research purposes, particularly in oncology, to study its potential as a potent cytotoxic agent. The core structure combines a chromene ring system with a pyrimidine, a architecture that has shown promising antitumor activities against a diverse panel of human cancer cell lines, including lung (A549), prostate (DU-145, PC-3), cervical (HeLa), and breast (MCF-7) cancers . The strategic incorporation of a 2-fluorobenzamide moiety is a key feature for structure-activity relationship (SAR) studies. Fluorination is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and membrane permeability, which can enhance its potential as a central nervous system (CNS)-active agent . This makes the compound a valuable probe for investigating new mechanisms of action. Research on closely related chromeno[2,3-d]pyrimidine analogs has demonstrated their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death) . Some derivatives have shown potent activity even against aggressive triple-negative breast cancer (TNBC) subtypes, inducing significant tumor regression in vivo models with a promising safety profile . Furthermore, in silico predictions suggest that molecules in this class often exhibit favorable drug-like properties and are potential inhibitors of enzymatic targets involving histidine residues . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCLPFWQGCDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide typically involves the condensation of 3-benzoyl chromones with benzamidines. This reaction proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, resulting in the formation of the desired chromeno-pyrimidine scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide has a molecular formula of C18_{18}H12_{12}FN3_3O2_2 and a molecular weight of approximately 321.31 g/mol. The compound features a chromeno-pyrimidine core, which is known for its biological activity, particularly in the development of anticancer agents and other pharmaceuticals .

Anticancer Activity

Research indicates that derivatives of the chromeno-pyrimidine structure exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer drugs .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in numerous physiological processes and disease states, including glaucoma and cancer. By targeting these enzymes, the compound could help manage conditions associated with abnormal CA activity .

Multicomponent Reactions

A novel synthetic route has been developed for the preparation of highly functionalized 5H-chromeno[4,3-d]pyrimidines through multicomponent reactions involving 3-formylchromones and heterocyclic ketene aminals. This method allows for the efficient construction of various derivatives, including this compound, by facilitating multiple bond formations in a single reaction step. Such methodologies are advantageous for combinatorial chemistry and parallel synthesis, enabling rapid exploration of structure-activity relationships .

Cascade Reactions

The use of cascade reactions has also been highlighted as an effective strategy for synthesizing this compound. These reactions can yield complex molecules from simpler starting materials through a series of interconnected steps that enhance efficiency and reduce waste in the synthesis process .

Case Study 1: Anticancer Evaluation

In a recent study, derivatives of this compound were evaluated against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The study concluded that these compounds warrant further investigation as potential anticancer agents due to their selective toxicity towards cancer cells compared to normal cells.

Case Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the inhibition of carbonic anhydrases by derivatives containing the chromeno-pyrimidine scaffold. The results indicated that certain modifications to the this compound structure enhanced inhibitory potency against specific CA isoforms, suggesting its utility in developing targeted therapies for diseases where CAs play a critical role.

Mechanism of Action

The mechanism of action of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzamide moiety significantly influences molecular properties. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight XLogP3* Key Features
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide 2-Fluoro C₁₈H₁₂FN₃O₂ 321.3† ~3.0‡ High electronegativity, potential H-bonding
4-Chloro-N-{5H-chromeno[...]benzamide 4-Chloro C₁₈H₁₂ClN₃O₂ 337.76 3.2 Increased lipophilicity
2-Chloro-N-{5H-chromeno[...]benzamide 2-Chloro C₁₈H₁₂ClN₃O₂ 337.8 3.2 Steric hindrance at ortho position
N-{5H-chromeno[...]-4-nitrobenzamide 4-Nitro C₁₈H₁₂N₄O₄ 348.31 ~3.5‡ Strong electron-withdrawing group

*XLogP3 values estimated based on structural similarity to .
†Calculated based on molecular formula.
‡Predicted using analogous data from .

  • Lipophilicity : Chloro and nitro analogs exhibit higher XLogP3 values (~3.2–3.5), suggesting increased membrane permeability but possible metabolic stability trade-offs.

Heterocyclic Core Modifications

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine analogs, such as 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[...]benzamide, replace the chromeno core with a sulfur-containing heterocycle. These compounds display potent antimicrobial activity, with MIC values <10 µg/mL against E. coli and C. albicans . The thieno core’s reduced aromaticity may alter binding kinetics compared to chromeno derivatives.

Pyrido[4,3-d]pyrimidine Derivatives

N-(4-hydroxy-6-tosyl-pyrido[4,3-d]pyrimidin-2-yl)isonicotinamide (IC₅₀ = 231 μM) highlights the impact of core heteroatoms. The pyrido core’s nitrogen-rich structure enhances solubility but may reduce blood-brain barrier penetration compared to chromeno systems .

Biological Activity

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromeno-pyrimidine derivatives, which have been studied for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and biological evaluations.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the condensation of chromene and pyrimidine derivatives. Recent studies have utilized microwave-assisted techniques to enhance yield and reduce reaction times. The structural identity of synthesized compounds is confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry.

Antiproliferative Activity

This compound has been evaluated for its antiproliferative activity against various human tumor cell lines.

Cell LineIC50 (µM)
Huh7 D121.8 - 6
Caco21.8 - 6
MDA-MB2311.8 - 6
MDA-MB468>25
HCT116>25
PC3>25
MCF7>25

The compound exhibited micromolar cytotoxicity against several cancer cell lines while showing minimal toxicity to normal fibroblast cells (IC50 > 25 µM) . This selective cytotoxicity suggests a potential therapeutic index for further development.

The mechanism by which this compound induces cell death in tumor cells may involve the disruption of key cellular pathways associated with proliferation and survival. In vitro studies indicate that the compound may interfere with cell cycle progression and induce apoptosis in sensitive cell lines .

In Silico Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic profile of this compound. The predicted properties align with Lipinski's Rule of Five, indicating favorable oral bioavailability .

Case Studies

Several case studies have highlighted the efficacy of similar chromeno-pyrimidine derivatives in inducing senescence in cancer cells. For instance, derivatives like 4H-chromeno[2,3-d]pyrimidin-4-one were shown to induce senescence-associated antiproliferative activities without significant toxicity to normal cells . Such findings support the exploration of this compound as a candidate for further preclinical trials.

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Validation Workflow :
  • Chemical Proteomics : Use affinity pulldown with biotinylated probes .
  • Thermal Shift Assay (TSA) : Measure ΔTₘ shifts (>2°C) in target proteins .

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